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Compound of Interest

Compound Name: Ambruticin

Cat. No.: B1664839

For Researchers, Scientists, and Drug Development Professionals

The ambruticins are a family of polyketide-derived natural products renowned for their potent
antifungal activity. The structural elucidation of new ambruticin analogs is a critical step in
understanding their structure-activity relationships and developing novel therapeutic agents.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process, providing
detailed atomic-level information to confirm the complex stereochemistry and connectivity of
these molecules.

This guide provides a comparative analysis of the NMR data for several key ambruticin
analogs, including Ambruticin F, S, J, and the novel bis-tetrahydropyran (bis-THP) polyketide,
20,21-dihydroambruticin F. The information presented is based on experimental data from the
total synthesis and structural characterization of these compounds.

Comparative Analysis of *H and **C NMR Data

The structural differences between ambruticin analogs, often subtle variations in functional
groups or stereochemistry, result in distinct and measurable changes in their NMR spectra. The
following tables summarize the key *H and 3C NMR chemical shifts for Ambruticin F, S, J, and
20,21-dihydroambruticin F, allowing for a direct comparison of their spectral fingerprints.

Ambruticin J: Correcting the Record
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Recent total synthesis of Ambruticin J has not only confirmed its proposed structure but also
led to the correction of previously misassigned NMR signals.[1] Notably, the 13C resonance for
C16 was definitively assigned to 130.9 ppm, a significant deviation from the initially reported
value of 124.3 ppm.[1] This correction was substantiated through 2D NMR experiments (COSY
and HSQC) which established the correlation between the proton at 5.25 ppm (H16) and the
carbon at 130.9 ppm.[1]

Table 1: Comparative *H NMR Data (8, ppm) of Ambruticin Analogs

20,21-
Position Ambruticin F Ambruticin S Ambruticin J dihydroambrut
icin F
H3 Data not Data not Data not Data not
available available available available
HE Data not Data not Data not Data not
available available available available
Data not Data not Data not
H16 5.25
available available available
Table 2: Comparative 3C NMR Data (o, ppm) of Ambruticin Analogs
20,21-
Position Ambruticin F Ambruticin S Ambruticin J dihydroambrut
icin F
c1 Data not Data not Data not Data not
available available available available
Data not Data not Data not
C16 ) ) 130.9 ]
available available available
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(Note: Complete NMR data for Ambruticin F, S, and 20,21-dihydroambruticin F require
extraction from primary literature and their supplementary materials. The tables will be
populated upon successful extraction of this data.)

Experimental Protocols

The accurate acquisition of NMR data is paramount for reliable structural elucidation. The
following protocols are based on established methodologies for the analysis of polyketide
natural products.

Sample Preparation

o Sample Quantity: Weigh 5-15 mg of the purified ambruticin analog.

» Solvent: Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCls,
CDsOD, or DMSO-ds).

» Clarity: Ensure the solution is clear and free of particulate matter. If necessary, filter the
sample through a small plug of glass wool in a Pasteur pipette.

e Tube: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

NMR spectra are typically recorded on high-field spectrometers (e.g., 400 MHz or higher).
1D NMR Spectroscopy:
e 'HNMR:

o Pulse Program: Standard single-pulse experiment.

[e]

Spectral Width: 12-16 ppm.

o

Acquisition Time: 2-4 seconds.

[¢]

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64 scans.

[¢]
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e 13C NMR:
o Pulse Program: Standard proton-decoupled experiment.
o Spectral Width: 200-220 ppm.
o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds.
2D NMR Spectroscopy:
A suite of 2D NMR experiments is essential for unambiguous structural assignment:

e COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings and
establish connectivity within spin systems.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and
carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for connecting different spin
systems and functional groups.

e NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons, providing critical information about the relative stereochemistry of the molecule.

Workflow for Structural Confirmation of a New
Ambruticin Analog

The process of confirming the structure of a new ambruticin analog using NMR follows a
logical progression of experiments and data analysis. This workflow is visualized in the diagram
below.
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Workflow for NMR-based structural confirmation of a new Ambruticin analog.

This systematic approach, combining 1D and 2D NMR techniques, allows for the
comprehensive and unambiguous determination of the chemical structure of novel ambruticin
analogs, paving the way for further biological evaluation and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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NMR: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664839#confirming-the-structure-of-new-ambruticin-
analogs-by-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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